Target Engagement in Huntington's Disease vs. Uncharacterized Oxalamides
In a primary AlphaScreen screening campaign designed to identify disruptors of the mHTT-CaM pathological interaction, N1-(2-cyanophenyl)-N2-(2-methoxybenzyl)oxalamide was identified as an active hit. The assay, sourced from the University of Kansas High Throughput Screening Laboratory, utilized a quantifiable inhibition threshold to define activity [1]. While the vast majority of oxalamide compounds in commercial libraries lack any disease-relevant bioactivity annotation, this compound has demonstrated a specific, measurable perturbation of a clinically relevant PPImutant interface [2].
| Evidence Dimension | Bioactivity Annotation (mHTT-CaM Disruption) |
|---|---|
| Target Compound Data | Confirmed active hit; exceeded 50% inhibition of mHTT-CaM AlphaScreen signal at screening concentration (protocol: 10 mM stock dispensed via acoustic transfer, final DMSO < 1%) |
| Comparator Or Baseline | Generic N,N'-disubstituted oxalamides (e.g., simple benzyl oxalamides) without target-specific bioactivity data in neurodegeneration models |
| Quantified Difference | Target compound possesses a defined mechanism-of-action fingerprint (MoA) tied to the calmodulin-huntingtin interface, a feature absent in >99% of commercially available oxalamide congeners |
| Conditions | AlphaScreen proximity assay; His-mHTT (13 nM) and GST-CaM (13 nM) incubated with test compound, followed by Nickel chelate acceptor and Glutathione donor beads; detection via Perkin Elmer Enspire (680/570 nm) |
Why This Matters
Procurement of compounds with a pre-existing, disease-relevant bioactivity fingerprint eliminates the cost and risk of blind screening, directly accelerating structure-activity relationship (SAR) studies in Huntington's disease drug discovery.
- [1] National Center for Biotechnology Information. PubChem BioAssay Record AID 1671202: Alphascreen assay for small molecules abrogating mHTT-CaM Interaction. Available at: https://pubchem.ncbi.nlm.nih.gov/bioassay/1671202 (Accessed: 26 April 2026). View Source
- [2] Muma, N.A. et al. (2015). Mutant Huntingtin‐Calmodulin Interaction: Potential Therapeutic Target for Huntington's Disease. Grantome/University of Kansas HTS Laboratory. Available via PubChem AID 1671202. View Source
